(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide is an organomagnesium compound with the chemical formula CHBrMgNSi and a molecular weight of 306.6763 g/mol. It is categorized as a Grignard reagent, which plays a significant role in organic synthesis due to its nucleophilic properties. The compound features a propyl chain attached to a bis(trimethylsilyl)amino group, which enhances its reactivity and solubility in organic solvents. Its CAS number is 455331-41-6, and it is commonly used in various synthetic applications due to its ability to form carbon-carbon bonds .
As mentioned earlier, SM2MgBr acts as a nucleophile due to the negative charge on the carbon adjacent to the magnesium. This negative charge is partially due to the polarity of the carbon-magnesium bond and the electron-donating effect of the trimethylsilyl group. In carbonyl addition reactions, the lone pair on the nucleophilic carbon attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond. []
Magnessium Bis(trimethylsilyl)amide functions as a nucleophile due to the negative charge density on the carbon atom adjacent to the magnesium center. This property makes it valuable for various nucleophilic addition reactions, including:
The bulky bis(trimethylsilyl) group (Si(CH3)3) attached to the nitrogen atom enhances the basicity of the neighboring amine group. This basicity allows Magnessium Bis(trimethylsylamie) to act as a strong base for deprotonation of weakly acidic compounds, such as:
Magnesum Bis(trimethylsilyl)amide plays a role in the Negishi coupling reaction, a powerful method for forming carbon-carbon bonds between sp2 and sp3 carbon centers. It serves as a promoter or co-catalyst in the reaction, facilitating the formation of the desired coupled product. Source: Negishi E - Palladium-catalyzed selective coupling of 1-alkenyl and 1-alkinyltrimethylsilyl compounds with cuprates. J. Am. Chem. Soc. 1980, 102, 4924-4925:
It's important to note that the specific applications of Magnesium Bis(trimethylsilyl)amide depend on the reaction conditions, substrate, and desired outcome. Researchers often choose this reagent due to its:
The general reaction scheme can be represented as follows:
where R represents the (3-(bis(trimethylsilyl)amino)propyl) group, R' is an electrophile, and X is a halogen atom .
The synthesis of (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide typically involves the following steps:
This method allows for the efficient production of the compound under controlled conditions .
(3-(Bis(trimethylsilyl)amino)propyl)magnesium bromide has several applications in organic synthesis:
These applications highlight its versatility and importance in synthetic organic chemistry .
Several compounds share structural similarities with (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide, particularly other Grignard reagents and organosilicon compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure | Key Features |
---|---|---|
Propyl Magnesium Bromide | CHMgBr | Simple Grignard reagent; lacks silicon functionality |
Hexyl Magnesium Bromide | CHMgBr | Longer alkyl chain; similar reactivity but less steric hindrance |
3-Bis(trimethylsilyl)aminophenyl Magnesium Chloride | CHClMgNSi | Contains a phenyl group; used for specific aromatic substitutions |
The presence of bis(trimethylsilyl)amino functionality in (3-(bis(trimethylsilyl)amino)propyl)magnesium bromide distinguishes it from other Grignard reagents by enhancing its stability and reactivity towards certain electrophiles, making it particularly useful for specialized synthetic applications .